molecular formula C10H14BrNO B13219965 4-Amino-2-(2-bromophenyl)butan-2-OL

4-Amino-2-(2-bromophenyl)butan-2-OL

Cat. No.: B13219965
M. Wt: 244.13 g/mol
InChI Key: NXQJDGUJPOWTPU-UHFFFAOYSA-N
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Description

4-Amino-2-(2-bromophenyl)butan-2-OL is a substituted amino alcohol featuring a butan-2-ol backbone with a 2-bromophenyl group at position 2 and an amino group (-NH₂) at position 4.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-amino-2-(2-bromophenyl)butan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-10(13,6-7-12)8-4-2-3-5-9(8)11/h2-5,13H,6-7,12H2,1H3

InChI Key

NXQJDGUJPOWTPU-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CC=CC=C1Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-bromophenyl)butan-2-OL typically involves the reaction of 2-bromobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2-bromobenzaldehyde with 2-amino-2-methylpropanol in the presence of a reducing agent like sodium borohydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-bromophenyl)butan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

4-Amino-2-(2-bromophenyl)butan-2-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-bromophenyl)butan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 4-Amino-2-(2-bromophenyl)butan-2-OL and related compounds:

Compound Molecular Formula Substituents Key Functional Groups
4-Amino-2-(2-bromophenyl)butan-2-OL C₁₀H₁₄BrNO 2-bromophenyl, 4-amino Alcohol, amine, aryl bromide
4-Amino-2,3-dimethylbutan-2-OL C₆H₁₅NO 2,3-dimethyl, 4-amino Alcohol, amine
Bitertanol C₂₀H₂₃N₃O₂ Biphenyloxy, triazole, 3,3-dimethyl Alcohol, triazole, ether

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the aliphatic dimethyl groups in 4-Amino-2,3-dimethylbutan-2-OL.
  • Functional Diversity: Bitertanol’s triazole and ether groups enable antifungal activity, whereas the amino group in the target compound may favor acid-base reactivity or coordination chemistry .

Physicochemical Properties

While direct data for 4-Amino-2-(2-bromophenyl)butan-2-OL are unavailable, trends from analogous compounds and alcohol chemistry provide insights:

Boiling Points and Branching Effects

Evidence from simpler alcohols (e.g., butan-1-ol vs. butan-2-ol) shows that branching reduces boiling points due to decreased surface area and van der Waals interactions . The bromophenyl group in the target compound likely increases its boiling point compared to aliphatic analogs like 4-Amino-2,3-dimethylbutan-2-OL, owing to higher molecular weight and aromatic π-stacking.

Solubility
  • The amino group enhances water solubility via hydrogen bonding, but the hydrophobic bromophenyl moiety may reduce this effect.
  • Bitertanol’s biphenyloxy group further decreases solubility compared to the target compound, as noted in fungicide formulations .
Amino Group Reactivity

The primary amine in 4-Amino-2-(2-bromophenyl)butan-2-OL can participate in Schiff base formation or act as a ligand in metal coordination, contrasting with Bitertanol’s triazole group, which is redox-active and involved in enzyme inhibition .

Halogen-Mediated Reactions

The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are absent in non-halogenated analogs like 4-Amino-2,3-dimethylbutan-2-OL.

Stability and Degradation

Amino alcohols are prone to oxidation, but the bromophenyl group may stabilize the molecule via resonance. Bitertanol’s stability in agricultural formulations highlights the role of ether and triazole groups in resisting hydrolysis .

Research Findings and Trends

  • Aroma Compounds: Amino-alcohol derivatives like 4-Amino-2-β-Ionone exhibit variability in relative content during tea aging, suggesting environmental sensitivity .

Biological Activity

4-Amino-2-(2-bromophenyl)butan-2-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

4-Amino-2-(2-bromophenyl)butan-2-OL features an amino group, a hydroxyl group, and a brominated phenyl ring. The presence of the bromine atom enhances the compound's reactivity and biological activity, allowing for various interactions with biological targets.

The mechanism of action of 4-Amino-2-(2-bromophenyl)butan-2-OL involves several key interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, facilitating binding to enzymes and receptors.
  • Hydrophobic Interactions : The bromophenyl group can engage in hydrophobic interactions, enhancing the compound's affinity for lipid membranes and influencing membrane-associated processes.

Antimicrobial Properties

Research indicates that 4-Amino-2-(2-bromophenyl)butan-2-OL exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF-7). The IC50 values observed were comparable to known anticancer agents, indicating its potential as a therapeutic candidate .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Amino-2-(2-bromophenyl)butan-2-OL, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
4-Amino-2-(4-fluorophenyl)butan-2-OLFluorinated phenyl ringAntimicrobial and anticancer properties
4-Amino-2-(3-chlorophenyl)butan-2-OLChlorinated phenyl ringPotential interaction with specific receptors
4-Amino-2-(2-chlorophenyl)butan-2-OLChlorinated phenyl ringAntimicrobial activity observed

The presence of different halogen substituents (bromine vs. chlorine vs. fluorine) significantly influences the biological activity and reactivity of these compounds.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various derivatives of 4-Amino-2-(bromophenyl)butan-2-OL showed that the brominated variant exhibited enhanced antibacterial activity against Staphylococcus aureus compared to its non-brominated counterparts. This suggests that the bromine atom plays a crucial role in enhancing the compound's efficacy .
  • Anticancer Research : In a comparative study involving multiple derivatives, 4-Amino-2-(2-bromophenyl)butan-2-OL demonstrated significant antiproliferative effects in MCF-7 breast cancer cells, with IC50 values indicating potent activity. This positions it as a candidate for further development in cancer therapeutics .

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